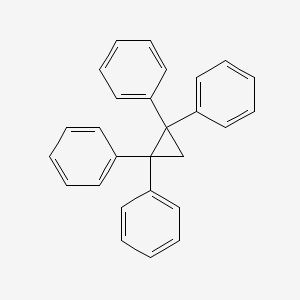

1,1,2,2-Tetraphenylcyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,2,2-Tetraphenylcyclopropane is a chemical compound with the linear formula C27H22 . It is a part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

The thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane to 1,1,3-triphenylindan involves the formation of an intermediate triene . This intermediate has been detected by UV spectroscopy and trapped by reaction with enophiles .科学的研究の応用

Photooxygenation and Sensitization

1,1,2,2-Tetraphenylcyclopropane has been studied for its behavior in electron-transfer photooxygenation processes. Schaap et al. (1982) found that using 9,10-dicyanoanthracene and biphenyl as cosensitizers in oxygen-saturated acetonitrile, 1,1,2,2-tetraphenylcyclopropane can be transformed into 1,1,3,3-tetraphenyl-2-propen-1-ol, a useful intermediate in organic synthesis (Schaap et al., 1982).

Electrochemical Oxidation Potential

Wayner and Arnold (1986) explored how substituents affect the electrochemical oxidation potentials of 1,1,2,2-tetraphenylcyclopropane. Their study concluded that the oxidation process for the cyclopropanes is irreversible and that the substituent effect on the potential is additive, correlating well with Σσ+ values (Wayner & Arnold, 1986).

Photosensitized Oxygenation

Gollnick, Xiao, and Paulmann (1990) investigated the dicyanoanthracene-photosensitized oxygenation of 1,1,2,2-tetraphenylcyclopropane. They found that the compound is inert toward singlet oxygen in both CCl4 and acetonitrile solvents, suggesting its stability under specific photochemical conditions (Gollnick et al., 1990).

Supramolecular Synthon

Bauzá, Frontera, and Mooibroek (2016) presented 1,1,2,2-tetracyanocyclopropane (TCCP) as a versatile synthon for non-covalent carbon bonding, highlighting its potential in supramolecular chemistry. They demonstrated its binding capabilities with various molecules, which could have implications for crystal engineering and molecular recognition (Bauzá et al., 2016).

Chiral Auxiliary and Protecting Group

Luithle and Pietruszka (2000) used a related compound, 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, as a chiral auxiliary in the cyclopropanation of alkenylboronic esters. This research illustrates the potential of tetraphenylcyclopropane derivatives in stereoselective synthesis and as protecting groups for boronic acids (Luithle & Pietruszka, 2000).

ESR Studies

Qin, Snow, and Williams (1984) provided insights into the behavior of 1,1,2,2-tetraphenylcyclopropane radical cations through electron spin resonance (ESR) studies. They characterized both ring-closed and ring-opened forms, contributing to our understanding of the compound's reactivity and stability (Qin et al., 1984).

Platnum(O) and Palladium(0) Complex Reactions

Research by Lenarda, Ros, Graziani, and Belluco (1974) explored reactions of 1,1,2,2-tetracyanocyclopropane with Pt(0) and Pd(0) complexes. They discovered the formation of metallocyclobutane derivatives, showing the compound's utility in organometallic chemistry (Lenarda et al., 1974).

Safety and Hazards

特性

IUPAC Name |

(1,2,2-triphenylcyclopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSQMRHZMLRRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetraphenylcyclopropane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2804892.png)

![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)

![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)

![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)

![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)

![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2804914.png)